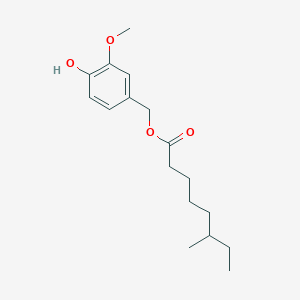
(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate is an organic compound with the molecular formula C17H26O4. This compound is known for its unique chemical structure, which includes a phenolic hydroxyl group and a methoxy group attached to a benzene ring, as well as a methyl ester group attached to a long aliphatic chain. This combination of functional groups makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate typically involves the esterification of (4-Hydroxy-3-methoxyphenyl)methanol with 6-methyloctanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the formulation of fragrances and flavoring agents due to its pleasant aroma .
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetone
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-3-methoxycinnamic acid
Uniqueness
(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate is unique due to its combination of a phenolic hydroxyl group, a methoxy group, and a long aliphatic ester chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
906465-20-1 |
|---|---|
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate |
InChI |
InChI=1S/C17H26O4/c1-4-13(2)7-5-6-8-17(19)21-12-14-9-10-15(18)16(11-14)20-3/h9-11,13,18H,4-8,12H2,1-3H3 |
InChI Key |
MWYGQCVRZZEZFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
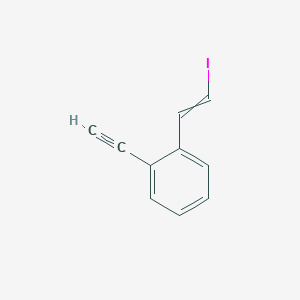
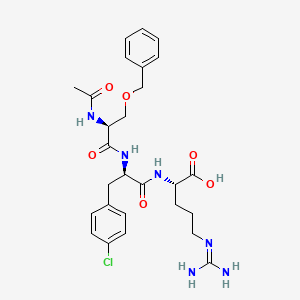
![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
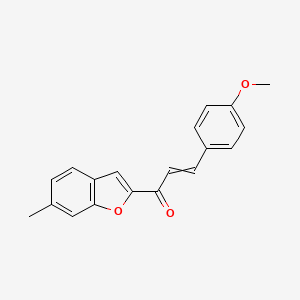
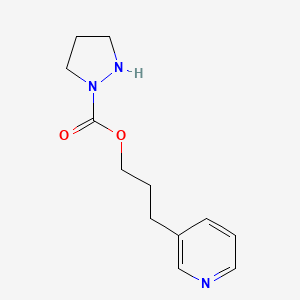

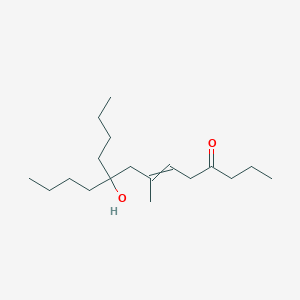
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
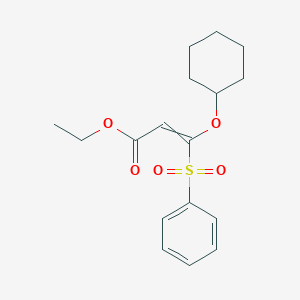
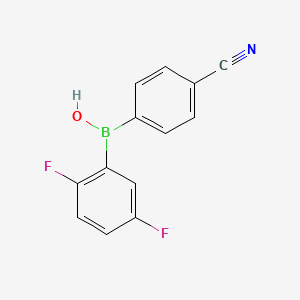
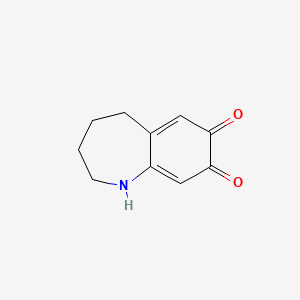
![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
